molecular formula C33H58O2Si B602427 3-O-tert-Butyldimethylsilyl Calcifediol CAS No. 140710-90-3

3-O-tert-Butyldimethylsilyl Calcifediol

Cat. No. B602427
CAS RN: 140710-90-3
M. Wt: 514.92
InChI Key: CTZMHDJIUFEYKE-NXMZLKDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-tert-Butyldimethylsilyl Calcifediol is an impurity of Vitamin D3 . Vitamin D3 is a type of vitamin D found to be effective in mediating intestinal calcium absorption and bone calcium metabolism .


Molecular Structure Analysis

The molecular formula of 3-O-tert-Butyldimethylsilyl Calcifediol is C33H58O2Si . Its average mass is 514.898 Da and its monoisotopic mass is 514.420593 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 3-O-tert-Butyldimethylsilyl Calcifediol are not available, it’s worth noting that tert-Butyldimethylsilyl Ethers, a related group of compounds, are known to be stable to aqueous base but can be converted back to alcohols under acidic conditions .


Physical And Chemical Properties Analysis

The molecular formula of 3-O-tert-Butyldimethylsilyl Calcifediol is C33H58O2Si . Its average mass is 514.898 Da and its monoisotopic mass is 514.420593 Da .

Scientific Research Applications

Protecting Group in Deoxynucleosides

The TBDMS group can serve as a protecting group in deoxynucleosides . It reacts selectively with hydroxyl groups in nucleosides and preferentially with the 5’-hydroxyl of deoxynucleosides . This group can be removed under conditions that do not affect other commonly used acid or base labile protecting groups, yet it is stable to phosphorylation conditions .

Hydrolysis of the TBDMS Group

The TBDMS group can be hydrolyzed under certain conditions . For example, treatment of certain compounds with benzoic anhydride and acetic anhydride leads to high yields of specific derivatives . This process can be useful in the synthesis of various compounds.

Oxidative Deprotection of TBDMS Ethers

TBDMS ethers can be deprotected and oxidized in a one-step process . This process uses tetraethylammonium superoxide under microwave irradiation . The result is the conversion of TBDMS ethers to their corresponding carbonyl compounds .

Ultrasonic-Assisted Deprotection

TBDMS ethers can be deprotected using bromo-trichloromethane (CBrCl3) in methanol under ultrasonic conditions . This method provides a mild and efficient way for desilylation .

Mass Spectrometry

The TBDMS group can be used in mass spectrometry . It increases the volatility of nucleoside derivatives and gives discernable fragmentation patterns from 3’- and 5’-isomeric derivatives .

Synthesis of Nucleoside and Nucleotide Derivatives

The TBDMS group can be used in the synthesis of nucleoside and nucleotide derivatives . It allows for the rapid identification of isomeric nucleoside and nucleotide derivatives even in very small amounts or from reaction mixtures .

Mechanism of Action

Safety and Hazards

Based on the available information, 3-O-tert-Butyldimethylsilyl Calcifediol is not classified as a hazardous compound .

properties

IUPAC Name

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H58O2Si/c1-24-15-18-28(35-36(9,10)31(3,4)5)23-27(24)17-16-26-14-12-22-33(8)29(19-20-30(26)33)25(2)13-11-21-32(6,7)34/h16-17,25,28-30,34H,1,11-15,18-23H2,2-10H3/b26-16+,27-17-/t25-,28+,29-,30+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZMHDJIUFEYKE-NXMZLKDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H58O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747260
Record name (3S,5Z,7E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-9,10-secocholesta-5,7,10-trien-25-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

140710-90-3
Record name (3S,5Z,7E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-9,10-secocholesta-5,7,10-trien-25-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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